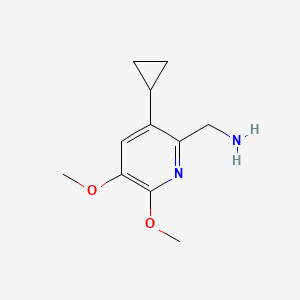
(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine: is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a cyclopropyl group and two methoxy groups attached to a pyridine ring, along with a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Cyclopropyl Group Addition: The cyclopropyl group can be added via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the methanamine group, potentially converting them into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups or the methanamine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under specific pH conditions.
Major Products:
Oxidation: Products may include cyclopropyl-5,6-dimethoxypyridine-2-carboxylic acid or its aldehyde derivative.
Reduction: Reduced derivatives of the pyridine ring or the methanamine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine serves as a valuable building block in the synthesis of more complex organic molecules and heterocycles.
Biology:
Biological Probes: The compound can be used as a probe to study biological pathways and interactions due to its unique structure.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- Cyclopropyl (2,6-dimethoxypyridin-3-yl)methanamine
- (3,5-dimethoxypyridin-2-yl)methanamine
Comparison:
- Structural Differences: While similar compounds may share the pyridine ring and methoxy groups, the position of the cyclopropyl and methanamine groups can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: (3-Cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine is unique due to its specific substitution pattern, which can result in distinct properties and applications compared to its analogs.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
(3-cyclopropyl-5,6-dimethoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H16N2O2/c1-14-10-5-8(7-3-4-7)9(6-12)13-11(10)15-2/h5,7H,3-4,6,12H2,1-2H3 |
InChI-Schlüssel |
QBRUFOQEITWTFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(C(=C1)C2CC2)CN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11784315.png)

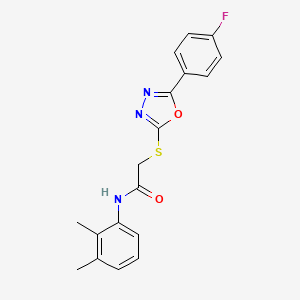
![2-(Difluoromethoxy)benzo[d]oxazole-6-methanol](/img/structure/B11784343.png)
![8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11784349.png)

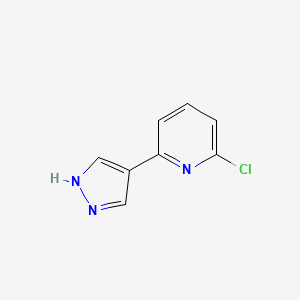


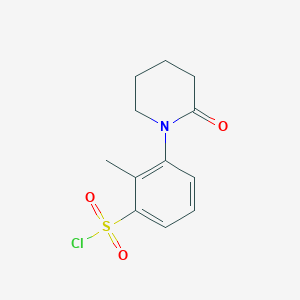

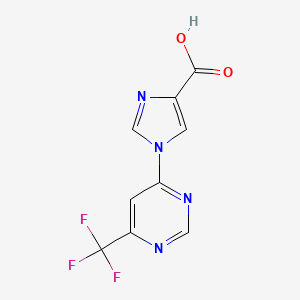
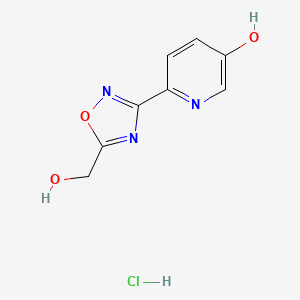
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)
